molecular formula C6H7NO2S B1612514 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde CAS No. 937676-32-9

2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde

Cat. No. B1612514
CAS RN: 937676-32-9
M. Wt: 157.19 g/mol
InChI Key: FGAIXPLELSFGEW-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde (MMT-5-C) is a chemical compound that has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis and is known for its ability to catalyze a variety of reactions. MMT-5-C is a colorless, crystalline solid with a melting point of 98.5°C and a boiling point of 176°C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, thiazole derivatives like 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde are explored for their potential therapeutic properties. Thiazoles are known to exhibit a wide range of biological activities, including antitubercular, antimicrobial, and anti-inflammatory effects . This compound could serve as a key intermediate in the synthesis of molecules with pharmacological interest.

Agriculture

Thiazole compounds are significant in the development of fungicides and pesticides. Their incorporation into agricultural chemicals can help in controlling various pests and diseases that affect crops. The structural motif of thiazole is found in many commercial fungicides, suggesting that 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde could be a valuable precursor in synthesizing new agrochemicals .

Material Science

In material science, thiazole derivatives are utilized for their unique properties in the synthesis of advanced materials. They can be used to create polymers with specific characteristics or as building blocks for organic semiconductors. The versatility of thiazole chemistry allows for the development of materials with tailored electrical, optical, or mechanical properties .

Environmental Science

Thiazole derivatives are also studied for their role in environmental science. They can be part of the chemical processes that detoxify pollutants or serve as indicators of environmental quality. Research into the environmental applications of thiazole compounds can lead to better methods of pollution control and monitoring .

Biochemistry

In biochemistry, thiazole derivatives are important in studying enzyme mechanisms and metabolic pathways. They can act as inhibitors or activators of enzymes, helping to elucidate the biochemical processes in living organisms. The structural diversity of thiazole compounds makes them useful tools in probing biological systems .

Pharmacology

Thiazole derivatives are widely used in pharmacology for drug development. They form the core structure of various drugs that treat a range of diseases, from infections to neurological disorders. The pharmacokinetic properties of thiazole-based drugs, such as absorption, distribution, metabolism, and excretion, are areas of active research, where compounds like 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde could play a crucial role .

properties

IUPAC Name

2-methoxy-4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(3-8)10-6(7-4)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIXPLELSFGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586180
Record name 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde

CAS RN

937676-32-9
Record name 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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